Coumarin 2, also known as 7-diethylamino-4-methylcoumarin, is a synthetic organic compound belonging to the coumarin family. [, , ] Coumarins are a class of benzopyrone derivatives, commonly found in plants, known for their diverse biological and photophysical properties. [] Coumarin 2 is primarily used in scientific research as a fluorescent dye due to its favorable photophysical properties, such as high fluorescence quantum yield and large Stokes shift. [, , , , , , ]
Coumarin 2 belongs to the class of compounds known as coumarins, which are further categorized into various subclasses based on their structural modifications. It is specifically classified as a nitro-substituted coumarin, which can influence its chemical reactivity and biological properties.
The synthesis of Coumarin 2 involves several steps, primarily focusing on the nitration of 4-hydroxycoumarin.
Coumarin 2 has a molecular formula of C10H7N1O4, featuring a benzopyrone core with hydroxyl (-OH) and nitro (-NO2) substituents. Its structure can be represented as follows:
Coumarin 2 can participate in various chemical reactions due to its functional groups:
The mechanism of action for Coumarin 2 primarily involves its interaction with biological targets:
Coumarin 2 has several significant applications in scientific research:
The shikimate pathway serves as the primary metabolic route for aromatic amino acid biosynthesis, channeling carbon flow toward the phenylpropanoid cascade—the foundational pathway for coumarin production. Phosphoenolpyruvate and erythrose-4-phosphate undergo condensation to form 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP), progressing through enzymatic steps to yield chorismate. This branch-point intermediate is converted into L-phenylalanine via arogenate [6].
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, marking the entry into phenylpropanoid metabolism. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H, a cytochrome P450 monooxygenase) generates p-coumaric acid, which is activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). This activated thioester represents the last universal precursor before coumarin-specific branch pathways diverge [1] [5].
Table 1: Key Enzymes in Early Coumarin Biosynthesis
Enzyme | EC Number | Reaction | Cofactors/Requirements |
---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | L-Phenylalanine → trans-Cinnamic acid + NH₃ | None |
Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | trans-Cinnamic acid + O₂ + NADPH → p-Coumaric acid + NADP⁺ + H₂O | O₂, NADPH, cytochrome P450 reductase |
4-Coumarate-CoA ligase (4CL) | 6.2.1.12 | p-Coumaric acid + CoA + ATP → p-Coumaroyl-CoA + AMP + PPi | ATP, Mg²⁺ |
Downstream specialization involves ortho-hydroxylation of p-coumaroyl-CoA or its derivatives, followed by lactonization—a signature step forming the coumarin core. In Arabidopsis thaliana, this process involves conversion to feruloyl-CoA, 2'-hydroxylation, and isomerization to scopoletin [1] [4].
Cytochrome P450 monooxygenases (CYPs) catalyze the ortho-hydroxylation essential for coumarin ring closure. Two principal enzymatic routes exist:
Lactonization proceeds non-enzymatically via trans-cis isomerization of the side chain, followed by spontaneous ring closure. In Apiaceae, C2'H activity dominates, enabling umbelliferone accumulation. Kinetic studies reveal C2'H exhibits strict substrate specificity for p-coumaroyl-CoA, with Kₘ values typically <10 μM [5] [8]. Genetic analyses in Peucedanum praeruptorum (Apiaceae) identified CYP98A109 as a functional C2'H ortholog, resolving the long-debated hydroxylation step [8].
Table 2: Cytochrome P450 Enzymes in Coumarin Diversification
Enzyme | CYP Family | Product | Plant Source | Biological Role |
---|---|---|---|---|
Cinnamate 4-hydroxylase (C4H) | CYP73A | p-Coumaric acid | Ubiquitous in plants | General phenylpropanoid metabolism |
Feruloyl-CoA 6'-hydroxylase (F6'H) | CYP98A | Scopoletin | Arabidopsis, Fabaceae | Iron mobilization, stress response |
p-Coumaroyl CoA 2'-hydroxylase (C2'H) | CYP98A | Umbelliferone | Apiaceae, Rutaceae | Complex coumarin biosynthesis |
Bergaptol O-methyltransferase | - | Bergapten | Ruta graveolens | Furanocoumarin diversification |
Apiaceae: This family demonstrates the most elaborate coumarin biosynthetic machinery, producing linear/angular furano- and pyranocoumarins. Genomic studies across 34 Apiaceae species reveal sequential evolution of three key enzymes: C2'H, C-prenyltransferase (C-PT), and cyclase (CYP736A). C-PTs (e.g., PTPp in P. praeruptorum) attach prenyl groups to C-6 or C-8 of umbelliferone, determining linear (C-6) versus angular (C-8) configurations. A single amino acid substitution (Ala¹⁶¹/Thr¹⁶¹) in C-PTs governs this regioselectivity [1] [8]. Notably, complex coumarin accumulation is phylogenetically constrained within Apioideae subfamily tribes, absent in early-diverging lineages like Centella asiatica (Mackinlayoideae) [8].
Rutaceae: Citrus and Ruta species accumulate furanocoumarins like psoralen and xanthotoxin as phytoalexins. Prenylation of umbelliferone by membrane-bound prenyltransferases (PTs) yields demethylsuberosin (linear) or osthenol (angular). Cyclization involves CYP76F (furan) or CYP71AJ (pyrone) families, distinct from Apiaceae enzymes [1] [5]. Ruta graveolens PTs exhibit broad substrate tolerance, accepting umbelliferone derivatives with varied oxygenation patterns.
Fabaceae: Coumarins like scopoletin and fraxetin function in iron acquisition and pathogen defense. Melilotus albus synthesizes coumarin from free o-coumaric acid via trans-cis isomerization and lactonization. Fungal-endophyte symbionts enhance production; Fusarium oxysporum GU-7 in Glycyrrhiza uralensis expresses scopoletin 8-hydroxylase (S8H) to generate fraxetin—an antioxidant coumarin [4].
Table 3: Chemotaxonomic Distribution of Major Coumarins
Plant Family | Representative Species | Characteristic Coumarins | Enzymatic Determinants |
---|---|---|---|
Apiaceae | Peucedanum praeruptorum | Praeruptorin A (angular pyrano), Bergapten (linear furano) | C2'H (CYP98A), C-PT (PT1/PraPT), Cyclase (CYP736A) |
Rutaceae | Ruta graveolens | Psoralen (linear furano), Xanthyletin (linear pyrano) | PTs, CYP76F/CYP71AJ families |
Fabaceae | Melilotus albus | Coumarin, Scopoletin | o-Coumarate synthase, F6'H (CYP98A) |
Asteraceae | Bituminaria bituminosa | Angelicin (angular furano) | PTs, Non-CYP cyclases |
Fungi independently evolved coumarin biosynthetic pathways, yielding structural analogues absent in plants. Endophytic Fusarium oxysporum GU-7, isolated from Glycyrrhiza uralensis, simultaneously produces scopoletin and fraxetin via a novel pathway involving:
Transcriptomics and metabolomics confirm F. oxysporum expresses S8H (homologous to plant enzymes) for fraxetin synthesis. Nondestructive infection of G. uralensis seeds with GU-7 significantly elevates antioxidant coumarins in seedlings, demonstrating microbial modulation of host chemistry [4] [7]. Other fungi, including Aspergillus and Penicillium species, synthesize coumarins like novobiocin and cyclocoumarol via polyketide synthase (PKS) pathways, distinct from phenylpropanoid routes [7].
Table 4: Fungal Coumarin Biosynthetic Systems
Microorganism | Coumarin Products | Biosynthetic Pathway Type | Key Genes/Enzymes |
---|---|---|---|
Fusarium oxysporum GU-7 | Scopoletin, Fraxetin | Phenylpropanoid derivative | CYP450, S8H (homolog) |
Aspergillus terreus | Novobiocin | Polyketide synthase (PKS) | Nov PKS cluster |
Penicillium chrysogenum | Cyclocoumarol | Hybrid PKS-NRPS | Ccm biosynthetic gene cluster |
Concluding Perspectives
Coumarin biosynthesis exemplifies convergent evolution across biological kingdoms. Plants employ phenylpropanoid-derived pathways with lineage-specific innovations—Apiaceae’s C-PT regioselectivity, Fabaceae’s microbial-enhanced scopoletin production, and Rutaceae’s CYP diversification. Fungal systems utilize both phenylpropanoid and PKS routes, yielding pharmacologically relevant analogues. Decoding these pathways enables synthetic biology approaches for scalable production, as demonstrated by heterologous expression of plant C2'H and C-PT in microbial chassis [2] [8]. Future research should resolve crystallographic structures of key CYPs (e.g., C2'H) to elucidate substrate-binding mechanisms driving coumarin diversity.
Table 5: Structurally Diverse Coumarin Derivatives and Their Natural Sources
Coumarin Derivative | Core Structure | Natural Source | Biological Role |
---|---|---|---|
Umbelliferone | Simple (7-hydroxy) | Apiaceae, Rutaceae plants | Precursor for complex coumarins |
Scopoletin | 6-Methoxy-7-hydroxy | Fabaceae plants, F. oxysporum | Antioxidant, antifungal |
Psoralen | Linear furanocoumarin | Rutaceae, Apiaceae | Phytoalexin, photosensitizer |
Angelicin | Angular furanocoumarin | Bituminaria bituminosa | Insecticidal |
Xanthyletin | Linear pyranocoumarin | Rutaceae | Antimicrobial |
Praeruptorin A | Angular pyranocoumarin | Peucedanum praeruptorum | Medicinal bioactive |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7